Cbz-N-amido-PEG2-acid
CAS No.: 1347750-76-8
Cat. No.: VC0522886
Molecular Formula: C15H21NO6
Molecular Weight: 311.33
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1347750-76-8 |
---|---|
Molecular Formula | C15H21NO6 |
Molecular Weight | 311.33 |
IUPAC Name | 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) |
Standard InChI Key | XOMNIRHPTPYIMF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Cbz-N-amido-PEG2-acid is a well-defined chemical compound with specific molecular attributes that contribute to its utility in various biochemical applications. This section details its fundamental chemical identity and structural features.
Basic Chemical Identification
Cbz-N-amido-PEG2-acid possesses several synonyms in scientific literature and commercial catalogs. It is sometimes referred to as Cbz-NH-PEG2-C2-acid, Cbz-NH-PEG2-CH2CH2COOH, Cbz-9-amino-4,7-dioxanonanoic acid, or CBZ-AEEP . The IUPAC name for this compound is 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid . This nomenclature accurately reflects the structural composition and arrangement of the molecule's functional groups.
The compound is cataloged with the CAS registry number 1347750-76-8, which serves as its unique chemical identifier in databases and literature . The molecular formula is C15H21NO6, indicating its atomic composition, and it has a molecular weight of approximately 311.3 g/mol . These fundamental identifiers are crucial for researchers seeking to source or reference this compound in their work.
Structural Features and Functional Groups
The structure of Cbz-N-amido-PEG2-acid integrates several key functional components that define its chemical behavior. At one terminus, it contains a benzyl carbamate (Cbz) protecting group attached to an amino function . This protecting group is connected to a linear polyethylene glycol (PEG) chain consisting of two ethylene glycol units, which serves as a spacer or linker . At the opposite end of the molecule, a carboxylic acid group provides a reactive site for conjugation chemistry .
The molecular architecture can be represented by the canonical SMILES notation: C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O . This notation encodes the complete structure including the benzyl ring, carbamate linkage, PEG chain, and terminal carboxylic acid. The compound's InChI representation further confirms this structural arrangement: InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) .
Physicochemical Properties
The physicochemical properties of Cbz-N-amido-PEG2-acid significantly influence its behavior in chemical reactions and biological systems, making these characteristics essential knowledge for researchers utilizing this compound.
Physical State and Appearance
At room temperature, Cbz-N-amido-PEG2-acid typically exists as either a viscous liquid or a solid, depending on the specific preparation and environmental conditions . The physical state can affect handling procedures and storage requirements in laboratory settings.
Solubility and Partition Coefficient
The compound features a hydrophilic PEG spacer that enhances its solubility in aqueous media, a property that is particularly valuable for bioconjugation applications . Additionally, it demonstrates solubility in organic solvents such as methylene chloride, DMAC (dimethylacetamide), and DMSO (dimethyl sulfoxide) . This dual solubility profile facilitates its use in both aqueous and organic reaction systems.
The calculated LogP value of approximately 0.6 indicates a slight preference for organic phases over aqueous environments . This moderate lipophilicity contributes to the compound's utility as a linker in biological applications, allowing it to interface between hydrophilic and hydrophobic domains.
Stability Profile
Table 1 summarizes the key physicochemical properties of Cbz-N-amido-PEG2-acid:
Applications in Bioconjugation and Chemical Synthesis
Cbz-N-amido-PEG2-acid serves diverse functions in chemical biology and pharmaceutical research, particularly in contexts requiring controlled conjugation and specific molecular spacing.
Non-Cleavable Linker Applications
One of the primary applications of Cbz-N-amido-PEG2-acid is as a non-cleavable linker for bioconjugation . The compound contains functional groups that enable reliable connection between biomolecules while maintaining structural integrity under physiological conditions. The PEG component provides flexibility and water solubility, while the terminal carboxylic acid offers a reactive site for conjugation chemistry .
In bioconjugation processes, the terminal carboxylic acid can react with primary amines in the presence of carbodiimide activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form stable amide bonds . This chemistry is widely utilized in the preparation of bioconjugates for research, diagnostic, and therapeutic applications.
Role in PROTAC Development
Cbz-N-amido-PEG2-acid has gained significance in the field of targeted protein degradation as a linker component in PROTAC (PROteolysis TArgeting Chimera) development . PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
In PROTAC design, the linker connecting the target protein ligand and the E3 ligase ligand plays a critical role in determining the efficiency of target degradation. Cbz-N-amido-PEG2-acid provides an appropriate spacing and flexibility that can optimize the formation of the ternary complex (target protein-PROTAC-E3 ligase) necessary for successful protein degradation .
Applications in Peptide Synthesis
The compound also serves valuable functions in peptide synthesis and modification . It can be used to modify the side chains of amino acids such as lysine, introducing PEG spacers that can alter the properties of peptides and proteins . The Cbz protecting group's orthogonality to other common protecting groups used in peptide synthesis makes it particularly useful in selective deprotection strategies .
Additionally, Cbz-N-amido-PEG2-acid can be employed in solution-phase synthesis and various forms of supramolecular construction . The combination of a protected amine and a carboxylic acid within a single molecule allows for directional construction of complex molecular architectures.
Chemical Reactivity and Synthesis Considerations
Understanding the chemical reactivity of Cbz-N-amido-PEG2-acid is essential for its effective utilization in synthetic pathways and bioconjugation applications.
Reactivity of Functional Groups
The terminal carboxylic acid group of Cbz-N-amido-PEG2-acid readily participates in amide bond formation reactions with primary amines when activated with appropriate coupling agents . This reactivity is exploited in various conjugation strategies, including the attachment of the compound to proteins, peptides, and other biomolecules.
The protected amine function, bearing the Cbz group, remains unreactive under most conditions but can be selectively deprotected when needed . This selective reactivity allows for controlled, stepwise synthesis of complex molecular constructs.
Deprotection Strategies
The Cbz protecting group on the amine function can be removed through catalytic hydrogenation, typically using palladium black or palladium on carbon with hydrogen gas . This deprotection method is highly selective and orthogonal to most other protecting group removal strategies employed in peptide synthesis . Alternative deprotection conditions include acidic treatments in some cases .
The orthogonality of the Cbz deprotection to other common deprotection methods (such as those for Boc or Fmoc groups) makes Cbz-N-amido-PEG2-acid particularly valuable in multistep synthetic pathways requiring selective functional group manipulation.
Structure-Function Relationships and Comparative Analysis
The specific molecular architecture of Cbz-N-amido-PEG2-acid confers distinct advantages in certain applications compared to related compounds. Understanding these structure-function relationships is valuable for selecting the appropriate PEG derivative for specific research needs.
Impact of PEG Chain Length
Cbz-N-amido-PEG2-acid features a relatively short PEG chain (two ethylene glycol units), which provides modest spacing and water solubility . In contrast, longer PEG derivatives such as CBZ-N-amido-dPEG®24-acid offer extended spacing (76 atoms, approximately 88.5 Å) that may be beneficial for applications requiring greater distance between conjugated entities .
The choice of PEG chain length can significantly impact the performance of the linker in various applications. Shorter PEG chains like those in Cbz-N-amido-PEG2-acid may offer advantages in terms of synthetic accessibility and molecular weight, while longer chains provide enhanced water solubility and greater spatial separation .
Comparative Advantages in Specific Applications
In PROTAC development, the length and flexibility of the linker are critical parameters that influence the efficiency of ternary complex formation and subsequent protein degradation . Cbz-N-amido-PEG2-acid provides a compact linker option that may be optimal for certain target protein-E3 ligase combinations, while alternative PEG derivatives could be preferred for other targeting strategies .
For bioconjugation applications, the non-cleavable nature of Cbz-N-amido-PEG2-acid makes it suitable for creating stable connections that persist under physiological conditions . This contrasts with cleavable linkers that incorporate labile bonds designed to release conjugated molecules under specific conditions.
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